![molecular formula C24H21NO4 B12858309 (2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid](/img/structure/B12858309.png)
(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid typically involves the protection of the amino group of aniline with the Fmoc group, followed by coupling with (2R)-2-aminopropanoic acid. The reaction conditions often include the use of a base such as diisopropylethylamine (DIPEA) and a coupling agent like N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The compound can participate in substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as piperidine or hydrazine.
Substitution reagents: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized products.
Aplicaciones Científicas De Investigación
(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-[N-(tert-Butoxycarbonyl)anilino]propanoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) group instead of Fmoc.
(2R)-2-[N-(Benzyloxycarbonyl)anilino]propanoic acid: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
The uniqueness of (2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid lies in the Fmoc group’s stability and ease of removal under mild conditions, making it highly suitable for peptide synthesis.
Propiedades
Fórmula molecular |
C24H21NO4 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid |
InChI |
InChI=1S/C24H21NO4/c1-16(23(26)27)25(17-9-3-2-4-10-17)24(28)29-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22H,15H2,1H3,(H,26,27)/t16-/m1/s1 |
Clave InChI |
MPWSIZOJVHLBBY-MRXNPFEDSA-N |
SMILES isomérico |
C[C@H](C(=O)O)N(C1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C(=O)O)N(C1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




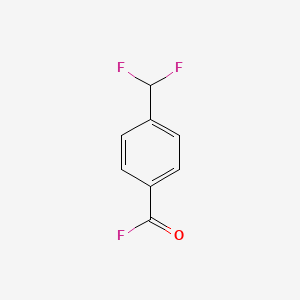
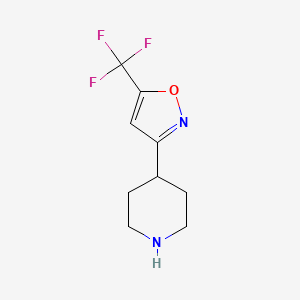

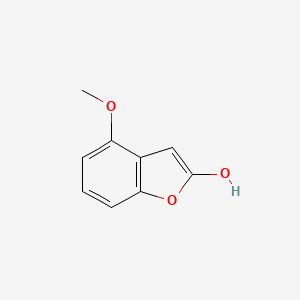

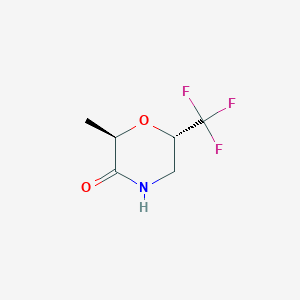
![4-(Methylthio)benzo[d]oxazole-2-carboxamide](/img/structure/B12858271.png)
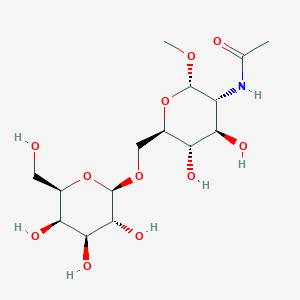
![(3AR,5R,6AR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-YL)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxole](/img/structure/B12858277.png)
![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B12858279.png)
![Ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate](/img/structure/B12858284.png)

